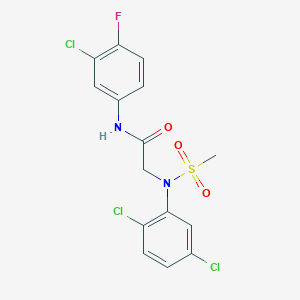![molecular formula C21H27N3O4S B3544676 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B3544676.png)
2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide
描述
2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide, also known as EML 425, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator protein CBP, which is essential for the activation of STAT3-mediated gene transcription.
作用机制
2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide 425 inhibits the protein-protein interaction between STAT3 and CBP, which is essential for the activation of STAT3-mediated gene transcription. This results in the suppression of the growth and survival of cancer cells. In addition, this compound 425 has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
This compound 425 has been found to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of STAT3, which is a critical step in the activation of STAT3-mediated gene transcription. In addition, this compound 425 has been found to induce the expression of genes that are involved in the regulation of cell cycle and apoptosis. This results in the suppression of the growth and survival of cancer cells.
实验室实验的优点和局限性
2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide 425 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment. However, there are also some limitations to the use of this compound 425 in lab experiments. It is a potent inhibitor of the protein-protein interaction between STAT3 and CBP, which may result in off-target effects. In addition, the optimal dosage and treatment duration of this compound 425 for cancer treatment are still under investigation.
未来方向
There are several future directions for the research on 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide 425. One potential direction is to investigate the combination of this compound 425 with other chemotherapy drugs for cancer treatment. Another direction is to study the potential therapeutic applications of this compound 425 in other diseases, such as autoimmune diseases and inflammatory diseases. Furthermore, the development of more potent and selective inhibitors of the protein-protein interaction between STAT3 and CBP may lead to the discovery of new therapeutic agents for cancer treatment.
科学研究应用
2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide 425 has been extensively studied for its potential therapeutic applications in cancer treatment. STAT3 is a transcription factor that is known to play a critical role in the development and progression of various cancers. The inhibition of STAT3-mediated gene transcription has been shown to suppress the growth and survival of cancer cells. This compound 425 has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound 425 has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
属性
IUPAC Name |
2-[[2-(4-ethyl-N-methylsulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-5-16-10-12-17(13-11-16)24(29(4,27)28)14-20(25)23-19-9-7-6-8-18(19)21(26)22-15(2)3/h6-13,15H,5,14H2,1-4H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJZXPXBJHPDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3544593.png)
![3-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-2-naphthyl acetate](/img/structure/B3544609.png)
![3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B3544614.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide](/img/structure/B3544636.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3544652.png)
![N~1~-(4-ethylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544660.png)

![2-[(4-chlorophenyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B3544668.png)

![3-(2-chlorophenyl)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B3544691.png)
![5-{[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3544703.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3544728.png)